[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate
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Overview
Description
[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate is an organic compound that features both amine and thiocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate typically involves the reaction of 3,4-diaminophenyl sulfide with methyl thiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol or amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
Its amine groups can interact with biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in
Properties
CAS No. |
54029-88-8 |
---|---|
Molecular Formula |
C8H9N3S2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
(3,4-diaminophenyl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C8H9N3S2/c9-4-12-5-13-6-1-2-7(10)8(11)3-6/h1-3H,5,10-11H2 |
InChI Key |
VTSFYUMTCQXCPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCSC#N)N)N |
Origin of Product |
United States |
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